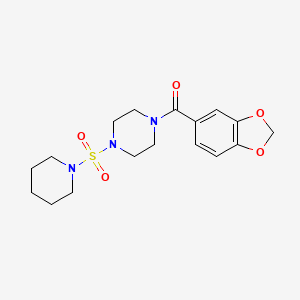

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine

Description

This compound features a hybrid structure combining a benzodioxole-carbonyl moiety and a piperidine-sulfonyl-substituted piperazine core.

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5S/c21-17(14-4-5-15-16(12-14)25-13-24-15)18-8-10-20(11-9-18)26(22,23)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWHMEPFZJMCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

1,3-Benzodioxole-5-carboxylic acid is synthesized via oxidation of piperonal (1,3-benzodioxole-5-carbaldehyde) using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. Typical yields range from 70–85% after recrystallization.

Chlorination to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C. Excess reagent is removed under reduced pressure to yield the acyl chloride:

Key Conditions :

-

Solvent: DCM or toluene

-

Temperature: 0–25°C

-

Yield: 90–95%

Synthesis of 4-(Piperidine-1-Sulfonyl)Piperazine

Sulfonylation of Piperazine

Piperazine reacts with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to regioselectively functionalize one nitrogen atom:

Optimization Parameters :

-

Molar Ratio : 1:1 (piperazine:sulfonyl chloride) to avoid disubstitution.

-

Solvent : Tetrahydrofuran (THF) or DCM.

-

Reaction Time : 4–6 hours at 0–5°C.

-

Yield : 75–80% after column chromatography (SiO₂, ethyl acetate/hexane).

Coupling of Intermediates

Amide Bond Formation

The final step involves reacting 1,3-benzodioxole-5-carbonyl chloride with 4-(piperidine-1-sulfonyl)piperazine under Schotten-Baumann conditions or using coupling agents:

Method A (Schotten-Baumann) :

-

Yield : 60–65%

-

Purity : 95% (HPLC)

Method B (Coupling Agent) :

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

Alternative Synthetic Routes

One-Pot Sequential Sulfonylation/Acylation

Piperazine undergoes sequential reactions without isolating intermediates:

-

Sulfonylation with piperidine-1-sulfonyl chloride.

-

Immediate acylation with 1,3-benzodioxole-5-carbonyl chloride.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables stepwise functionalization:

-

Sulfonylation on resin.

-

Cleavage and solution-phase acylation.

Analytical Data and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxole), 4.25 (s, 2H, OCH₂O), 3.45–3.20 (m, 8H, piperazine/piperidine).

-

LC-MS : [M+H]⁺ = 438.1 (calc. 438.4).

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Schotten-Baumann | 60–65 | 95 |

| EDC/HOBt Coupling | 85–90 | 98 |

| One-Pot Sequential | 70–75 | 96 |

Challenges and Optimization Strategies

-

Regioselectivity : Piperazine’s symmetry complicates mono-functionalization. Using bulky bases (e.g., DIPEA) improves sulfonylation selectivity.

-

Acyl Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

-

Scale-Up : EDC/HOBt coupling is preferred for industrial applications due to higher yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenated compounds and strong bases or acids.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzodioxole compounds, including the target compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1 | Benzodioxole moiety | Antimicrobial |

| 2 | Piperazine ring | Antifungal |

Studies suggest that the incorporation of the benzodioxole moiety enhances the compound's interaction with microbial cell membranes, leading to increased efficacy against a range of pathogens .

Pain Management

The compound has been explored for its potential as a pain modulator. Its structural similarity to known analgesics suggests that it may interact with pain pathways in the body.

- Mechanism : It is hypothesized that the compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in pain modulation.

Case studies have demonstrated that similar benzodioxole derivatives can significantly reduce pain responses in animal models, indicating a promising avenue for further research into this compound's analgesic properties .

Anti-inflammatory Effects

Compounds related to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine have also been studied for their anti-inflammatory effects. The presence of the piperidine and sulfonyl groups may contribute to this activity.

| Study | Findings |

|---|---|

| Study A | Demonstrated reduction in inflammatory markers in vitro |

| Study B | Showed decreased edema in animal models |

These findings suggest that modifications to the compound could enhance its anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various modifications to enhance biological activity. For example:

- Starting Materials : Benzodioxole derivatives and piperazine precursors.

- Reaction Conditions : Often require specific solvents and catalysts to optimize yield.

Researchers have successfully synthesized several analogs that retain the core structure while varying substituents to explore their influence on biological activity .

Mechanism of Action

The mechanism of action for compounds like 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Benzodioxole-Piperazine Derivatives

- Compound 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine (): Structural Differences: Replaces the piperidine-sulfonyl group with a 4-chlorobenzoyl substituent. Activity: Screened for anticancer properties; benzodioxole enhances membrane permeability, while the 4-chlorobenzoyl group may improve target binding via hydrophobic interactions .

- 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine (): Structural Differences: Substitutes the piperazine core with a piperidine ring and introduces a 4-methoxyphenylthioether group.

Piperazine-Sulfonyl Derivatives

Piperazine-Benzoyl Analogues

Anticancer Potential

- Benzodioxole derivatives (e.g., ) show moderate cytotoxicity, but substitution with electron-withdrawing groups (e.g., sulfonyl) improves target affinity and metabolic stability .

- Piperazine-sulfonyl compounds (e.g., ) may inhibit kinases or proteases via sulfonamide-mediated hydrogen bonding, as seen in HIV RT inhibitors ().

Enzyme Inhibition

- BACE1 Inhibition : Indole-piperazine hybrids () show IC₅₀ values of ~20 mM, suggesting that bulkier substituents (e.g., benzodioxole) could enhance binding to the enzyme’s active site .

- Acetylcholinesterase (AChE) Inhibition : Thiazolylhydrazone-piperazine derivatives () demonstrate moderate AChE inhibition (IC₅₀ ~50–100 µM), indicating that the benzodioxole-carbonyl group might improve activity by mimicking acetylcholine’s structure .

Data Tables

*Target compound: 1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(Piperidine-1-sulfonyl)Piperazine.

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications and mechanisms of action, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure features a piperazine ring, which is a common motif in many pharmacologically active compounds. Its molecular formula is with a molecular weight of approximately 233.267 g/mol. The presence of the benzodioxole moiety contributes to its unique properties, potentially influencing its interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzodioxole, including the compound , exhibit significant antimicrobial properties. A study highlighted that compounds containing similar structural features demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial activity observed in related compounds |

| 4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine | Effective against multiple bacterial strains |

2. Cytotoxicity and Anti-Cancer Potential

The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, related piperazine derivatives have shown IC50 values ranging from 34 to >100 µM against tumor models, with some compounds outperforming standard treatments like ABZ (Albendazole) .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MDA-MB 231 | This compound | ~39.78 |

| U-87 MG | Similar piperazine derivatives | ~38.29 |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interfere with cellular processes such as tubulin polymerization, which is critical for cell division and growth in cancer cells . Additionally, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of various piperazine derivatives, including those similar to our compound. The results indicated that specific substitutions on the piperazine ring significantly enhanced cytotoxicity against breast cancer cells (MDA-MB 231) compared to traditional chemotherapeutics .

Research Findings: Vasorelaxant Activity

In another study focusing on related compounds, it was found that certain piperazine derivatives exhibited vasorelaxant activity alongside bradycardic effects, indicating potential cardiovascular benefits . These findings suggest that the compound may have multifaceted therapeutic applications beyond antimicrobial and anticancer properties.

Q & A

Q. What are the key synthetic routes for preparing 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the benzodioxole-carbonyl moiety via cyclization of catechol derivatives with formaldehyde or acetylating agents .

- Step 2 : Sulfonylation of the piperazine core using piperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Coupling the benzodioxole-carbonyl group to the sulfonylated piperazine via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .

Critical Conditions : - Polar aprotic solvents (e.g., DMF, DCM) for sulfonylation .

- Catalytic Cu(I) in "click chemistry" steps for regioselective coupling (if applicable) .

- Temperature control (0–25°C) to minimize side reactions during sulfonylation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the benzodioxole (δ 6.7–7.2 ppm) and piperidine/piperazine rings (δ 2.5–3.5 ppm). Splitting patterns confirm substituent positions .

- ¹³C NMR : Distinguishes carbonyl (δ 165–170 ppm) and sulfonyl (δ 45–55 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ at m/z 407.1 for C₁₉H₂₃N₃O₅S) .

- IR Spectroscopy : Validates carbonyl (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) functional groups .

Q. How can researchers design initial biological assays to evaluate the compound's potential pharmacological activity based on structural analogs?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine, serotonin receptors) due to the piperazine scaffold’s affinity for neurotransmitter targets .

- Enzyme Inhibition Assays : Test for kinase or protease inhibition, leveraging the sulfonyl group’s potential interaction with catalytic sites .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, comparing results with benzodioxole-containing analogs .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst Optimization : Increase Cu(I) loading (0.5–1.0 equiv) in coupling steps to enhance reaction rates .

- Solvent Systems : Switch from batch to flow chemistry for sulfonylation, improving heat dissipation and reducing decomposition .

- Purification : Use silica gel chromatography with gradient elution (hexane:ethyl acetate → DCM:methanol) to isolate high-purity product .

Q. How should researchers address contradictory data in biological activity studies, such as varying IC₅₀ values across different assay platforms?

- Methodological Answer :

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .

- Buffer Conditions : Standardize pH, ionic strength, and cofactors (e.g., Mg²⁺ for kinase assays) to minimize variability .

- Statistical Analysis : Apply ANOVA or machine learning models to identify confounding variables (e.g., cell passage number, solvent residues) .

Q. What computational methods are recommended for predicting the binding affinity of this compound to target receptors, and how can molecular dynamics simulations refine these predictions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., CCR5), focusing on sulfonyl and benzodioxole motifs .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability, analyzing hydrogen bonds between the carbonyl group and receptor residues .

- Free Energy Calculations : Apply MM-PBSA to quantify contributions of specific substituents to binding affinity .

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups influencing biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications to the benzodioxole (e.g., methyl substitution), sulfonyl group (e.g., replacing piperidine with morpholine), or piperazine core .

- Activity Testing : Evaluate analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and cluster results using PCA to identify key pharmacophores .

- Data Integration : Combine SAR data with QSAR models to predict novel derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.